molecular formula C10H12BrFO3 B8678936 1-Bromo-5-(dimethoxymethyl)-4-fluoro-2-methoxybenzene CAS No. 914397-16-3

1-Bromo-5-(dimethoxymethyl)-4-fluoro-2-methoxybenzene

Cat. No. B8678936
Key on ui cas rn: 914397-16-3
M. Wt: 279.10 g/mol
InChI Key: RLQXEGUXHXHNSA-UHFFFAOYSA-N
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Patent
US07906522B2

Procedure details

5-Bromo-2-fluoro-4-methoxybenzaldehyde (1 g, 4.3 mmol), p-toluenesulfonic acid monohydrate (163 mg, 0.86 mmol) and trimethyl orthoformate (2.4 mL, 21 mmol) were dissolved in methanol (20 mL) and stirred under heating and reflux for 1 hour. After standing to cool the reaction mixture, triethylamine (2 mL) was added thereto and further stirred for 10 minutes. The mixture was added with saturated brine and ethyl acetate, and the organic layer was separated, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain 5-bromo-2-fluoro-4-methoxybenzaldehyde dimethylacetal (1.19 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)C=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:25]([O:30][CH3:31])([O:28][CH3:29])OC.C(N(CC)CC)C>CO.[Cl-].[Na+].O.C(OCC)(=O)C>[CH3:31][O:30][CH:25]([O:28][CH3:29])[C:6]1[CH:9]=[C:2]([Br:1])[C:3]([O:11][CH3:12])=[CH:4][C:5]=1[F:10] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C=O)C1)F)OC
Name
Quantity
163 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
further stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
by washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)Br)OC)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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